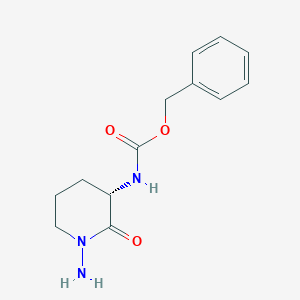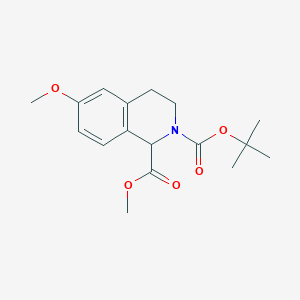
2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in medicinal chemistry due to their presence in various natural alkaloids and synthetic drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Functional Group Modifications: Introduction of tert-butyl, methyl, and methoxy groups through alkylation and methylation reactions.
Esterification: Formation of the dicarboxylate ester groups using appropriate carboxylic acids and alcohols under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce tetrahydro derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, derivatives of isoquinoline compounds are often studied for their potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Medicine
Medicinally, isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, such as Parkinson’s disease, due to their interaction with neurotransmitter pathways.
Industry
In the industrial sector, such compounds might be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
1-Methylisoquinoline: A simpler isoquinoline derivative with potential biological activity.
6-Methoxy-1-methylisoquinoline: Similar structure but lacks the tert-butyl and dicarboxylate groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Uniqueness
2-tert-Butyl 1-methyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
特性
IUPAC Name |
2-O-tert-butyl 1-O-methyl 6-methoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(20)18-9-8-11-10-12(21-4)6-7-13(11)14(18)15(19)22-5/h6-7,10,14H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHOVKMGLPSSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)OC)C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
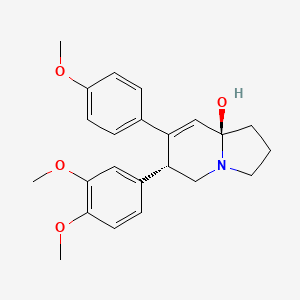
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
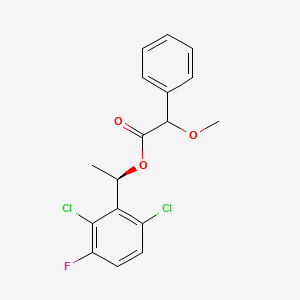

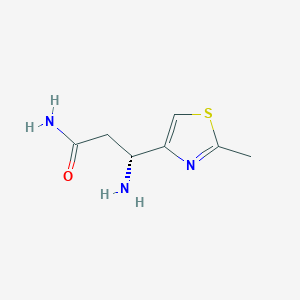
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
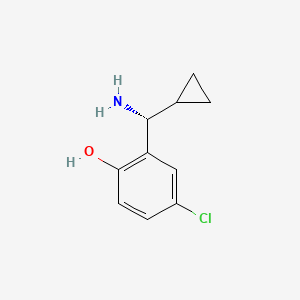
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
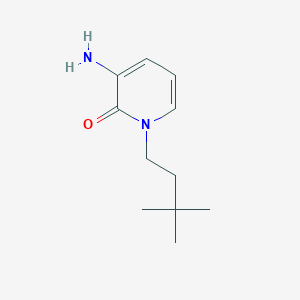
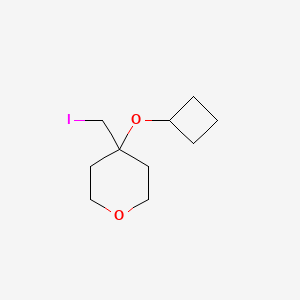
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
